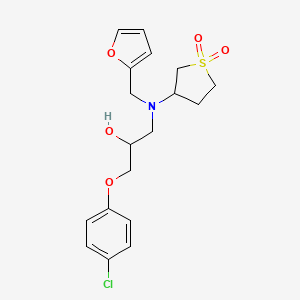![molecular formula C16H10ClN3O B12622378 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one CAS No. 919290-42-9](/img/structure/B12622378.png)
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is a heterocyclic compound that features a chloro-substituted benzo[h]isoquinolinone core with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common approach is to start with a benzo[h]isoquinolinone precursor, which undergoes chlorination to introduce the chloro group. The pyrazolyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce the chloro group or other reducible functionalities.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-5-yl)benzoic acid: This compound shares the pyrazolyl group but has a different core structure.
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar in having a chloro and pyrazolyl group but with a benzonitrile core.
Uniqueness
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is unique due to its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
919290-42-9 |
|---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
9-chloro-4-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H10ClN3O/c17-11-3-1-9-2-4-12-14(10-6-19-20-7-10)8-18-16(21)15(12)13(9)5-11/h1-8H,(H,18,21)(H,19,20) |
InChI Key |
NOCAWJDUISHKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CNN=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)
![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
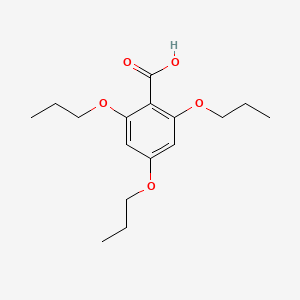

![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
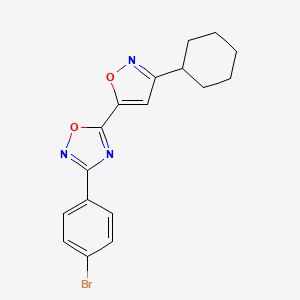
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
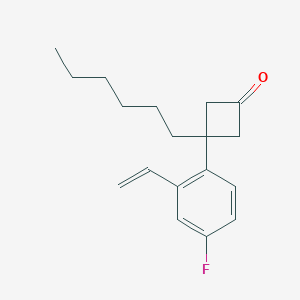
![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
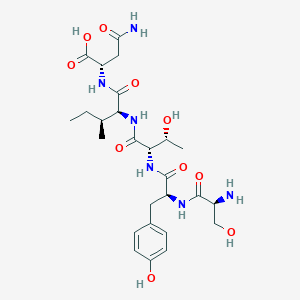

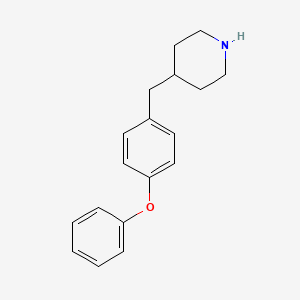
![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)
